molecular formula C9H12BrNO4S B13887455 3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide

3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide

Cat. No.: B13887455
M. Wt: 310.17 g/mol
InChI Key: DLUXJZXYPAQUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting this enzyme, the compound can disrupt the normal function of cells, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12BrNO4S

Molecular Weight

310.17 g/mol

IUPAC Name

3-bromo-N-(1,3-dihydroxypropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H12BrNO4S/c10-7-2-1-3-9(4-7)16(14,15)11-8(5-12)6-13/h1-4,8,11-13H,5-6H2

InChI Key

DLUXJZXYPAQUCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.